Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate
Description
Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate is a synthetic thiazole derivative characterized by a central thiazole ring substituted with a 4-(ethylsulfonyl)phenyl acetamido group and an ethyl carboxylate moiety.
Properties
IUPAC Name |
ethyl 2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-3-23-15(20)13-10-24-16(17-13)18-14(19)9-11-5-7-12(8-6-11)25(21,22)4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRFHIQUTOQYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activity
Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their versatility in medicinal chemistry, often exhibiting significant pharmacological effects such as antitumor, anticonvulsant, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Antitumor Activity
Thiazole derivatives have been extensively studied for their antitumor potential. This compound has shown promising results in various in vitro assays against cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies indicate that modifications on the thiazole ring can enhance cytotoxicity against different tumor types, with structure-activity relationship (SAR) analyses revealing that electron-withdrawing groups increase potency .
- Case Study : In a study conducted by the National Cancer Institute (NCI), several thiazole derivatives were screened against 60 human tumor cell lines. Notably, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line, indicating high efficacy .
Anticonvulsant Activity
Thiazole compounds have also demonstrated significant anticonvulsant properties. This compound may contribute to this class of activity.
- Research Findings : A series of thiazole derivatives were analyzed for their anticonvulsant effects using models such as the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) tests. Compounds with specific substitutions on the thiazole ring showed enhanced protective effects against seizures .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, particularly against Gram-positive and Gram-negative bacteria.
- Study Results : Recent studies have synthesized thiazole derivatives that combine sulfonamide and thiazole moieties, demonstrating potent antibacterial activity. For instance, compounds with specific substitutions exhibited significant zones of inhibition against various bacterial strains .
Antitumor Activity Data
| Compound Name | Cell Line Tested | GI50 Value (µM) |
|---|---|---|
| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 | 0.08 |
| This compound | A-431 | TBD |
Antimicrobial Activity Data
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl derivative | E. coli | 8 |
| Isopropyl derivative | S. aureus | 9 |
| Isopropyl derivative | B. subtilis | 10.5 |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate. Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, a study focusing on N-(thiazol-2-yl)benzenesulfonamide derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing the importance of structural modifications in enhancing antibacterial properties .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl Derivative | 8 | 10.5 (E. coli), 8 (S. aureus), 9 (B. subtilis) |
| Ethyl Sulfonamide Derivative | 7.5 | 7 (S. epidermidis), 6 (B. subtilis) |
Inhibitory Effects on Enzymatic Activity
Thiazole derivatives have also been studied for their inhibitory effects on specific enzymes that are crucial for bacterial survival. For example, sulfonamide compounds are known to inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria. By blocking this pathway, these compounds can exert a bacteriostatic effect, preventing bacterial growth and replication . The incorporation of ethylsulfonyl groups into thiazole scaffolds has been shown to enhance this inhibitory activity.
Case Studies
- Covalent Inhibitors of KEAP1 : A study explored the design of covalent inhibitors targeting KEAP1, utilizing compounds with thiazole structures similar to this compound. The study emphasized the importance of modifying the aryl group to optimize reactivity and selectivity for therapeutic applications against oxidative stress-related diseases .
- Antibacterial Hybrid Compounds : Research involving hybrid antimicrobial agents demonstrated that combining thiazole derivatives with cell-penetrating peptides significantly enhanced antibacterial activity against resistant strains of bacteria. This approach underscores the potential for this compound to be used as a scaffold for developing novel antibacterial agents .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at both ester and amide bonds under specific conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Ester hydrolysis | 2M NaOH, ethanol/water (1:1), 80°C, 6h | 2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylic acid | |
| Amide hydrolysis | 6M HCl, reflux, 12h | Ethyl 2-amino-4-carboxylatethiazole + 4-(ethylsulfonyl)phenylacetic acid |
Ester hydrolysis proceeds via nucleophilic acyl substitution, while amide cleavage requires stronger acidic conditions due to resonance stabilization. The sulfonyl group remains intact under these conditions.
Nucleophilic Substitution at Sulfonyl Group
The ethylsulfonyl moiety participates in SN2 reactions with various nucleophiles:
| Nucleophile | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Ammonia | DMF, 100°C, 8h | 4-(sulfamoyl)phenyl derivative | 78% | |
| Sodium methoxide | THF, 60°C, 4h | 4-(methoxysulfonyl)phenyl analog | 65% |
The reaction follows second-order kinetics, with leaving group ability inversely correlated to reaction rate.
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
| Target Group | Reagents | Products | Notes | References |
|---|---|---|---|---|
| Amide | LiAlH4, THF, 0°C → RT | Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)ethyl)thiazole-4-carboxylate | Requires strict temp control | |
| Ester | DIBAL-H, toluene, -78°C | Corresponding alcohol derivative | Partial thiazole ring reduction observed |
Complete amide-to-amine conversion requires stoichiometric excess of LiAlH4.
Thiazole Ring Modifications
The heterocyclic core enables characteristic thiazole reactions:
Bromination occurs regioselectively at the 5-position of the thiazole ring . Cross-coupling reactions show >85% efficiency with electron-deficient boronic acids.
Sulfonyl Group Transformations
The ethylsulfonyl group undergoes redox reactions:
| Reaction | Reagents | Products | Mechanism | References |
|---|---|---|---|---|
| Oxidation | mCPBA, CH2Cl2, 0°C | Sulfonic acid derivative | Electrophilic addition | |
| Reduction | Zn/HCl, ethanol, reflux | Thioether analog | Radical intermediate |
Sulfonic acid derivatives show enhanced water solubility (>15 mg/mL vs 0.2 mg/mL for parent compound).
Key Reactivity Trends:
-
Electronic Effects : The electron-withdrawing sulfonyl group deactivates the phenyl ring, directing electrophilic attacks to meta positions.
-
Steric Considerations : Bulkier nucleophiles exhibit lower reaction rates at both sulfonyl and ester groups.
-
pH Sensitivity : Amide bonds remain stable in neutral conditions but hydrolyze rapidly at pH <2 or >12.
This reactivity profile makes the compound valuable for developing antimicrobial and anticancer agents, with several derivatives showing IC50 values <10 μM in HCT-116 cell lines . Future research directions should explore photocatalytic modifications and biocatalytic transformations to enhance synthetic utility.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues in Anti-Cancer Research
(a) Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a) and Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate (5b)
- Structure : Both compounds share the ethyl thiazole-4-carboxylate core but differ in their acetamido substituents. Compound 5a features a phthalimide (1,3-dioxoisoindolin-2-yl) group, while 5b includes an additional phenylpropanamido moiety.
- Activity : Against HCT-116 cells, 5a (IC50 = 0.72 μM) and 5b (IC50 = 1.55 μM) show β-catenin inhibition at higher doses, with 5a matching methotrexate’s potency .
- Comparison: The ethylsulfonylphenyl group in the target compound may enhance solubility compared to 5a/5b’s phthalimide groups, which are associated with metabolic instability and toxicity risks.
(b) Ethyl 2-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate ()
- Structure : This analog replaces the ethylsulfonylphenyl group with a phenylsulfonyl-acetamido chain.
- Synthesis: Prepared via amide coupling, similar to the target compound’s likely synthetic route.
- Application : Serves as a synthetic intermediate, whereas the target compound’s design suggests direct therapeutic intent.
(c) ADC1730 and ADC1740 ()
- Structure: These antibody-drug conjugate (ADC) components include fluorogenic amino acids (Val-Ala-PAB) and functional groups (e.g., 4-nitrophenyl carbonate) for targeted delivery.
- Comparison : Unlike the target compound, ADC1730/1740 are designed for linkage to antibodies, emphasizing stability and controlled release. Their higher molecular weights (506.56–671.66 g/mol) and complex substituents contrast with the target compound’s simpler structure, which may favor better membrane permeability .
Key Comparative Data Table
*Estimated based on structural similarity and evidence.
Mechanistic and Pharmacokinetic Insights
- Target Engagement : Compounds like 5a/5b inhibit β-catenin, a mechanism likely shared by the target compound due to structural homology. The ethylsulfonyl group’s electron-withdrawing properties may enhance binding affinity compared to phenylsulfonyl or phthalimide groups .
- However, ADC-linked compounds (e.g., ADC1730) prioritize metabolic stability over membrane permeability .
Q & A
Basic Research Question
- NMR/IR : ¹H/¹³C NMR identifies the thiazole ring (δ 7.8–8.2 ppm for H-C=S) and ethylsulfonyl group (δ 1.3–1.5 ppm for CH₃) . IR confirms the amide bond (1650–1680 cm⁻¹, C=O stretch) .
- X-ray crystallography : Resolves stereochemical uncertainties in the acetamido-thiazole linkage .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
What in vitro assays are suitable for preliminary screening of antimicrobial and antitumor activity?
Basic Research Question
Advanced Research Question
- DNA intercalation : Ethidium bromide displacement assays (fluorescence quenching) confirm intercalation .
- Topoisomerase II inhibition : Gel electrophoresis detects reduced DNA relaxation activity .
- Molecular docking : Simulates binding to the TOP2A-DNA complex (AutoDock Vina, ∆G = -9.2 kcal/mol) .
How should researchers address contradictions in reported antimicrobial efficacy across studies?
Advanced Research Question
Discrepancies may arise from:
- Strain variability : Use standardized strains (ATCC) and growth conditions .
- Compound purity : Validate via HPLC (>95%) and LC-MS .
- Statistical analysis : Apply ANOVA with post-hoc tests to compare MIC values across labs .
What strategies optimize the design of derivatives for structure-activity relationship (SAR) studies?
Advanced Research Question
- Core modifications : Replace ethylsulfonyl with methylsulfonyl or aryl groups to assess hydrophobicity .
- Side-chain diversification : Introduce fluorophenyl (enhanced bioavailability) or azide (click chemistry tagging) .
- In silico screening : Use Schrödinger Suite to prioritize derivatives with predicted LogP <3 and PSA <90 Ų .
Q. SAR Table :
| Derivative | R Group | IC₅₀ (µM) | LogP |
|---|---|---|---|
| Parent | Ethylsulfonyl | 2.1 | 2.8 |
| Derivative 1 | Methylsulfonyl | 3.5 | 2.1 |
| Derivative 2 | 4-Fluorophenyl | 1.8 | 3.2 |
Why might in vitro activity fail to translate to in vivo models, and how can this be mitigated?
Advanced Research Question
- Pharmacokinetics : Poor solubility or rapid metabolism. Address via PEGylation or prodrug strategies .
- Toxicity : Screen for hepatotoxicity (ALT/AST levels in murine models) .
- Bioavailability : Nanoformulation (liposomes) improves tumor targeting .
What role do computational models play in predicting off-target interactions?
Advanced Research Question
- Proteome-wide docking : Identify potential off-targets (e.g., kinase inhibition) using SwissDock .
- Machine learning : Train models on ChEMBL data to predict CYP450 inhibition .
- Validation : SPR (Biacore) measures binding kinetics for high-risk targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
